Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated and Mono-Fluorinated Analogs
Diethyl (2,4,6-trifluorophenyl)malonate exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-fluorinated parent and mono-fluorinated analog. This increased lipophilicity is a direct consequence of the three fluorine atoms on the phenyl ring and can influence membrane permeability and protein binding in downstream applications .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.60 (or 2.78, depending on calculation method) |
| Comparator Or Baseline | Diethyl phenylmalonate: LogP 1.90; Diethyl 2-(4-fluorophenyl)malonate: LogP 2.04 |
| Quantified Difference | ΔLogP = +0.70 vs. non-fluorinated; +0.56 vs. mono-fluorinated |
| Conditions | In silico prediction; experimental LogP values may vary |
Why This Matters
Higher LogP can translate to improved passive membrane diffusion and potentially enhanced oral bioavailability for drug candidates derived from this building block.
